1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate
Description
Properties
IUPAC Name |
ethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52N2O.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(28)26-23-21-24-27(3,4)6-2;1-2-6-7(3,4)5/h5-24H2,1-4H3;2H2,1H3,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJQGBBEPJLNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3070701 | |
| Record name | 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3070701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67846-16-6 | |
| Record name | 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67846-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-N,N-dimethyl-3-((1-oxooctadecyl)amino)-1-propanaminium ethyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067846166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3070701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium ethyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARAMIDOPROPYL ETHYLDIMONIUM ETHOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XUP1PVY7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate, commonly known as stearamidopropyl ethyldimonium ethosulfate, is a quaternary ammonium compound with potential applications in various fields, including cosmetics and pharmaceuticals. Its unique structure imparts specific biological activities that are crucial for its functionality.
Chemical Structure and Properties
- Molecular Formula : C27H58N2O5S
- CAS Number : 67846-16-6
- Molecular Weight : 522.82482 g/mol
The compound features a long hydrophobic alkyl chain derived from stearic acid, which enhances its surfactant properties and interaction with biological membranes.
1. Antimicrobial Properties
Research indicates that quaternary ammonium compounds like 1-propanaminium exhibit significant antimicrobial activity. They disrupt microbial cell membranes, leading to cell lysis. Studies have shown effectiveness against various pathogens, including bacteria and fungi, making it a candidate for use in antimicrobial formulations.
2. Skin Irritation and Sensitization
Toxicological assessments have been conducted to evaluate the skin irritation potential of this compound. In studies involving human skin models, it has been classified as having low irritancy potential. However, sensitization tests indicated a moderate risk of allergic reactions in susceptible individuals, necessitating caution in formulations intended for prolonged skin contact .
3. Cytotoxicity and Cell Viability
Cell viability assays reveal that at lower concentrations, 1-propanaminium enhances cell proliferation in certain fibroblast cell lines, suggesting a potential role in wound healing applications. However, at higher concentrations, cytotoxic effects were observed, emphasizing the importance of dosage in therapeutic applications .
Case Studies
The biological activity of 1-propanaminium is primarily attributed to its ability to interact with lipid membranes due to its amphiphilic nature. The hydrophobic tail integrates into lipid bilayers, while the quaternary ammonium group interacts with polar head groups, leading to membrane destabilization and cell death in microorganisms.
Environmental Impact
The environmental assessment indicates that while the compound has beneficial uses, its persistence and potential bioaccumulation raise concerns regarding aquatic toxicity. Regulatory bodies recommend monitoring its usage in consumer products to mitigate environmental risks .
Scientific Research Applications
Scientific Research Applications
-
Surfactant Properties
- The compound exhibits surfactant characteristics, making it useful in formulations that require emulsification or stabilization of mixtures. Its ability to lower surface tension is beneficial in cosmetic and pharmaceutical applications.
-
Pharmaceutical Formulations
- As a component in drug formulations, it can enhance the solubility and bioavailability of poorly soluble drugs. Its quaternary ammonium structure allows for interaction with biological membranes, facilitating drug delivery systems.
-
Analytical Chemistry
- The compound can be analyzed using high-performance liquid chromatography (HPLC). For instance, a reverse-phase HPLC method has been developed for its separation, utilizing a mobile phase of acetonitrile and water with phosphoric acid . This method is scalable and suitable for isolating impurities in preparative separations.
- Cosmetic Applications
-
Toxicological Studies
- Research has investigated the safety profile of this compound through various toxicological assessments. For example, it has shown moderate skin irritation potential but was not sensitizing in human patch tests at specific concentrations . Such data are crucial for regulatory compliance and safety evaluations.
Case Studies
Comparison with Similar Compounds
Chemical Identity :
Functional Properties :
- Primary Use : Antistatic agent in cosmetic formulations, particularly in hair conditioners and skincare products .
- Structure-Function Relationship : The compound features a quaternary ammonium group (providing cationic charge for electrostatic interactions), a long hydrophobic octadecyl chain (derived from oleic acid), and an ethyl sulfate counterion. This structure enables adsorption onto negatively charged surfaces (e.g., hair or skin), reducing static electricity .
Analytical Methods :
- HPLC Analysis : Separated using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Ethyl sulfate counterions (as in the main compound) improve water solubility compared to chloride salts (e.g., QUATERNIUM-70) .
Hydrophobic Chain Modifications: Substitution of oleic acid (C18:1) with ricinoleic acid (C18:1-OH) introduces a hydroxyl group, enhancing moisturizing properties but reducing antistatic efficacy . Perfluorinated chains (PFAS-based compounds) confer extreme hydrophobicity and thermal stability but pose significant environmental and health risks due to persistence .
Performance in Formulations :
- The main compound (67846-16-6) is favored in rinse-off cosmetics (e.g., shampoos) due to its balance of antistatic performance and biodegradability .
- QUATERNIUM-70, with a myristyl acetate group, provides dual functionality as an emollient and antistatic agent but is less compatible with plant-based formulations .
Regulatory and Environmental Considerations :
Preparation Methods
Synthesis of the Amide Intermediate
-
- 1-oxooctadecanoic acid (stearic acid derivative with a ketone group)
- N-ethyl-N,N-dimethyl-3-aminopropylamine (a tertiary amine with a propyl chain)
Reaction :
- The fatty acid derivative undergoes an amide coupling reaction with the amine.
- Typical coupling agents include carbodiimides (e.g., DCC) or acid chlorides derived from the fatty acid.
- The reaction is conducted under controlled temperature (often 50-80°C) in an inert solvent such as dichloromethane or DMF.
- The product is the amide with the oxooctadecyl group linked to the propylamine moiety.
Quaternization of the Amide
Reagents :
- Ethyl sulfate (diethyl sulfate) or ethylating agents such as ethyl bromide or ethyl iodide.
Process :
- The tertiary amine nitrogen is quaternized by reaction with ethyl sulfate.
- This step converts the amide intermediate into the quaternary ammonium compound.
- Conditions typically involve mild heating (40-60°C) and stirring for several hours.
- The solvent can be polar aprotic (e.g., acetonitrile) or aqueous depending on scale and purity requirements.
Formation of the Ethyl Sulfate Salt
- The quaternized amine is isolated as the ethyl sulfate salt directly from the quaternization step if diethyl sulfate is used.
- Purification may involve crystallization or solvent extraction to remove unreacted reagents and byproducts.
Analytical and Purification Techniques
Crystallization and Filtration :
- Used to purify the final ethyl sulfate salt.
Research Findings and Optimization Data
| Parameter | Typical Conditions | Observations / Notes |
|---|---|---|
| Amide coupling temp. | 50-80°C | Higher temps improve yield but may cause side reactions |
| Quaternization agent | Diethyl sulfate | Provides direct ethyl sulfate salt formation |
| Quaternization temp. | 40-60°C | Mild heating favors complete quaternization |
| Solvent for quaternization | Acetonitrile or aqueous | Acetonitrile preferred for purity and MS compatibility |
| Reaction time | 4-12 hours | Longer times increase conversion |
| Purification | Crystallization, HPLC | Essential for removing unreacted amines and byproducts |
Summary Table of Preparation Route
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1. Amide formation | 1-oxooctadecanoic acid + N-ethyl-N,N-dimethyl-3-aminopropylamine | 50-80°C, coupling agent (DCC) | Amide intermediate |
| 2. Quaternization | Amide intermediate + diethyl sulfate | 40-60°C, 4-12 hours | Quaternary ammonium ethyl sulfate salt |
| 3. Purification | Crystallization or HPLC | Ambient or cooled conditions | Pure 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate |
Additional Notes
- The compound is closely related to other quaternary ammonium surfactants with varying acyl chain lengths, which are prepared by analogous methods.
- Safety considerations: Diethyl sulfate is highly toxic and carcinogenic; appropriate precautions and containment are mandatory.
- The compound’s stability and performance in formulations depend strongly on the purity and the exact nature of the acyl substituent.
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves a quaternization reaction between a tertiary amine precursor (e.g., N-ethyl-N,N-dimethyl-3-aminopropane) and ethyl sulfate, followed by acylation with stearoyl chloride (C18H35COCl). Key steps include:
- Quaternization : Conducted under anhydrous conditions at 60–80°C for 6–8 hours in a polar aprotic solvent (e.g., acetonitrile).
- Acylation : Requires a coupling agent like DCC (dicyclohexylcarbodiimide) and a base (e.g., triethylamine) to facilitate amide bond formation.
Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine to ethyl sulfate), solvent purity, and temperature control to minimize byproducts. Purity can be verified via NMR (e.g., disappearance of tertiary amine peaks at δ 2.1–2.3 ppm) .
Q. How should researchers characterize the compound’s purity and structural integrity?
A multi-technique approach is recommended:
- NMR Spectroscopy : Confirm quaternary ammonium structure via δ 3.2–3.5 ppm (N-CH2 groups) and stearoyl chain integration (δ 0.8–1.3 ppm for CH3 and CH2 groups).
- HPLC : Use a C18 column with UV detection at 210 nm to quantify impurities. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid in water .
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+] at m/z 522.4 for C27H58N2O5S+) and rule out degradation products .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis.
- Storage : Store in airtight containers at 4°C to prevent hydrolysis of the ethyl sulfate group.
Refer to REACH-compliant safety sheets for disposal guidelines (e.g., incineration for organic salts) .
Advanced Research Questions
Q. How does the alkyl chain length (C18 vs. shorter chains) impact the compound’s physicochemical properties?
The stearoyl (C18) chain enhances hydrophobicity, affecting critical micelle concentration (CMC) and aggregation behavior. Comparative studies with C12 analogs (e.g., CAS 69125-07-1) show:
- CMC : C18 derivatives exhibit lower CMC (~0.1 mM vs. 0.5 mM for C12), favoring micelle stability in aqueous solutions.
- Surface Activity : Longer chains reduce surface tension more effectively (e.g., 28 mN/m for C18 vs. 35 mN/m for C12 at 1 mM).
These properties are critical in applications like colloidal stabilization or flotation processes .
Q. What mechanistic insights explain its efficacy as a flotation collector for quartz or apatite?
The compound acts as a cationic surfactant, adsorbing onto negatively charged mineral surfaces via electrostatic interactions. Advanced studies using zeta potential measurements show:
- Adsorption Kinetics : Langmuir isotherm models fit best, with maximum adsorption density of ~2.5 µmol/m² on quartz at pH 6–7.
- Selectivity : Competitive adsorption with Ca²+ ions in apatite systems requires pH adjustment (optimal at pH 9–10).
In-situ FTIR reveals hydrogen bonding between the amide group and mineral surface silanol groups .
Q. How can environmental persistence or degradation pathways be assessed?
- Biodegradation Studies : Use OECD 301B tests (modified Sturm method) to measure CO2 evolution. Preliminary data suggest slow degradation (<30% in 28 days) due to the stable quaternary ammonium core.
- Hydrolysis : Monitor ethyl sulfate cleavage at varying pH (e.g., t1/2 = 48 hours at pH 2 vs. >1 month at pH 7).
- Advanced Oxidation : UV/H2O2 systems degrade the compound via hydroxyl radical attack, with LC-MS identifying intermediates like N-ethyl-N,N-dimethyl-3-aminopropane .
Q. What computational methods predict its structure-activity relationships for novel applications?
- Molecular Dynamics (MD) : Simulate micelle formation to correlate alkyl chain length with aggregation number and stability.
- DFT Calculations : Analyze charge distribution to optimize electrostatic interactions in mineral processing or drug delivery systems.
- QSAR Models : Use logP and polar surface area to predict toxicity (e.g., EC50 for Daphnia magna) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
